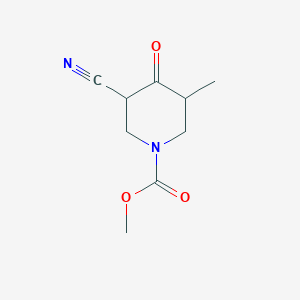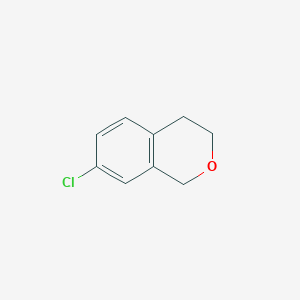
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine is a chemical compound with a complex structure that includes a cyano group, a methoxycarbonyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine typically involves multi-step organic reactions. One common method includes the reaction of a suitable piperidine derivative with a cyano group donor and a methoxycarbonyl group donor under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxycarbonyl group can undergo hydrolysis or other transformations. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-1-(methoxycarbonyl)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopyridine: Another similar compound with a pyridine ring and similar functional groups.
Uniqueness
3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness makes it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
methyl 3-cyano-5-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-6-4-11(9(13)14-2)5-7(3-10)8(6)12/h6-7H,4-5H2,1-2H3 |
Clé InChI |
NAXYPQNQAQGKJG-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(C1=O)C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Dioxaspiro[4.5]decane-7,9-dimethanol](/img/structure/B8628758.png)
![4-N-(3-bromophenyl)pyrido[3,2-d]pyrimidine-4,6-diamine](/img/structure/B8628762.png)


![2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-1-ol](/img/structure/B8628786.png)




![2-Ethylthieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8628824.png)

